Chiral Purity and Enantiomeric Excess: (R)-Enantiomer vs. (S)-Enantiomer
The (R)-enantiomer of Fmoc-3-amino-3-(3-hydroxyphenyl)-propionic acid is defined by a specific optical rotation of [α]D25 = +29 ± 2° (c=1 in DMF), which is the mirror image of the (S)-enantiomer's [α]D25 = -28 ± 2° (c=1 in DMF) . Both enantiomers are supplied with a purity of ≥98% (HPLC) . While this indicates a high level of chemical purity for both, the difference in optical rotation is a critical specification for ensuring the correct stereoisomer is procured for stereospecific applications.
| Evidence Dimension | Optical Rotation and Purity |
|---|---|
| Target Compound Data | [α]D25 = +29 ± 2° (c=1 in DMF); Purity ≥ 98% (HPLC) |
| Comparator Or Baseline | Fmoc-(S)-3-amino-3-(3-hydroxyphenyl)propionic acid: [α]D25 = -28 ± 2° (c=1 in DMF); Purity ≥ 98% (HPLC) |
| Quantified Difference | Opposite sign of optical rotation (approx. 57° difference in magnitude); Purity specification is identical (≥98%) |
| Conditions | Optical rotation measured in DMF at 25°C; Purity determined by HPLC |
Why This Matters
Procurement of the correct enantiomer is non-negotiable for stereospecific peptide synthesis; the quantitative optical rotation data provides a verifiable batch identity check.
